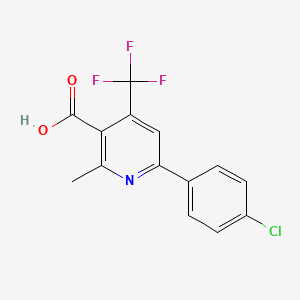
6-(4-氯苯基)-2-甲基-4-(三氟甲基)烟酸
描述
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C14H9ClF3NO2 and its molecular weight is 315.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
HIV-1 逆转录酶抑制
该化合物已被研究为一种有希望的 HIV-1 逆转录酶 (RT) 及其相关核糖核酸酶 H (RNase H) 功能的抑制剂。它作为一种双重抑制剂,阻断 HIV-1 RT 的聚合酶和 RNase H 功能。 这特别重要,因为它可以抑制病毒复制,包括对非核苷类抑制剂有抗性的变异体,而不会产生明显的细胞毒性作用 .
抗病毒剂开发
该化合物的衍生物已显示出作为抗病毒剂的潜力。通过抑制 RNase H 功能,它们可以阻止病毒在宿主细胞内复制。 此应用对于对抗病毒疾病的持续斗争至关重要,为治疗剂提供了一种新的途径 .
晶体学和材料科学
相关烟酸衍生物的晶体结构已被广泛研究,这对于理解材料特性和设计具有所需特性的新材料至关重要。 这项研究可以导致开发新的药物和先进材料 .
生物活性研究
烟酸衍生物,包括该化合物,由于其生物活性而越来越受到关注。 它们正在被研究用于各种生物学应用的潜力,这可能导致发现新的药物和治疗方法 .
药理学研究
该化合物的结构有利于药理学研究,它可以被用作开发新药的支架。 它的衍生物可以被合成和筛选,以寻找广泛的药理活性,包括抗炎、抗癌和抗菌特性 .
化学合成和药物设计
该化合物在化学合成中用作创建更复杂分子的构建块。 它的衍生物在药物设计中非常有价值,尤其是在现有治疗方法不足或已产生耐药性的疾病中 .
酶抑制
作为一种酶抑制剂,该化合物可用于研究酶的功能和机制。 这对于了解代谢途径至关重要,并且可能导致开发靶向参与疾病过程的特定酶的药物 .
农业化学
在农业化学中,该化合物的衍生物可以探索其作为生长调节剂或杀虫剂的潜力。 它们的生物活性使它们成为保护作物免受病虫害的候选者,从而提高农业生产力 .
作用机制
Target of Action
Similar nicotinic acid derivatives have been found to inhibit acetylcholinesterase and butyrylcholinesterase, which play a crucial role in the treatment of alzheimer’s disease .
Biochemical Pathways
Related nicotinic acid derivatives have been associated with the cholinergic system, particularly in the context of alzheimer’s disease treatment .
Result of Action
Related compounds have been associated with bactericidal and fungicidal activity, as well as the stimulation of sunflower seedling growth .
属性
IUPAC Name |
6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-7-12(13(20)21)10(14(16,17)18)6-11(19-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMGZERNJKCUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480840.png)
![6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480843.png)
![1-(2-azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480844.png)
![1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480846.png)
![1-(2-chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480849.png)
![1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480850.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480852.png)
![1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480853.png)
![1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480855.png)
![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480857.png)
![1-methyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480858.png)
![2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480859.png)
![1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480860.png)
![1-(prop-2-yn-1-yl)-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480862.png)
